molecular formula C18H16FN5O4S B2821611 N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 872597-27-8

N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

Cat. No. B2821611
M. Wt: 417.42
InChI Key: OFAREQVDRZWMMP-UHFFFAOYSA-N
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Description

This compound contains several functional groups including an amide, a thioether, a pyrimidine ring, and a furan ring. The presence of these functional groups suggests that this compound could have a variety of biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the thioether group, and the formation of the amide bond. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a thioether group and an amide group. The compound also contains a furan ring, which is a five-membered ring with an oxygen atom.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. However, the compound contains several functional groups that are known to undergo various chemical reactions. For example, the amide group can participate in hydrolysis reactions, and the thioether group can be oxidized.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, which could affect the compound’s solubility and boiling point.


Scientific Research Applications

Synthesis and Biological Activity

The synthesis of compounds related to the specified chemical structure has been extensively studied for their potential in various biological applications. A key focus has been on the development of biologically active compounds through the synthesis of heterocyclic compounds containing pyrimidine and pyridazine structural fragments, analogous to nitrogen-containing bases of the pyrimidine series. These compounds demonstrate pronounced plant-growth regulatory activity, highlighting their potential in agricultural sciences and biotechnology applications (Aniskova, Grinev, & Yegorova, 2017).

Antimicrobial Applications

Studies have also explored the synthesis of fluorobenzamides containing thiazole and thiazolidine moieties as promising antimicrobial analogs. These compounds exhibit significant antimicrobial activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Aspergillus clavatus. This indicates the compound's potential for use in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Crystal Structure Analysis

Crystal structure analysis of related compounds reveals detailed insights into their molecular configurations, which is crucial for understanding their interaction mechanisms with biological targets. For example, the crystal structure of a related compound features a central furan ring containing chiral centers, highlighting extensive intra and intermolecular hydrogen bond interactions. This structural information is vital for drug design and development, providing a foundation for modifying chemical structures to enhance biological activity and selectivity (Jasinski et al., 2009).

Antitumor and Antinociceptive Properties

The development of thiazolopyrimidine derivatives has been studied for their antinociceptive and anti-inflammatory properties, suggesting potential applications in pain management and anti-inflammatory therapies. These studies provide a basis for further exploration into the therapeutic applications of these compounds in managing pain and inflammation (Selvam et al., 2012).

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with care, and appropriate safety measures should be taken when working with it.


Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. Additionally, researchers could explore modifications to its structure to improve its properties or activity.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific literature and experimental data would be needed.


properties

IUPAC Name

N-[4-amino-2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O4S/c19-12-6-2-1-5-11(12)16(26)22-14-15(20)23-18(24-17(14)27)29-9-13(25)21-8-10-4-3-7-28-10/h1-7H,8-9H2,(H,21,25)(H,22,26)(H3,20,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAREQVDRZWMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=CO3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

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